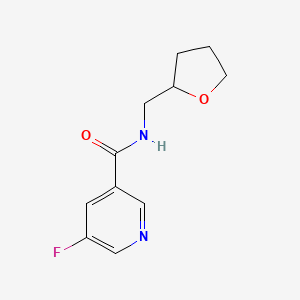

5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives It features a fluorine atom at the 5-position of the nicotinamide ring and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-fluoronicotinic acid and tetrahydrofuran-2-ylmethanol.

Activation of Nicotinic Acid: The 5-fluoronicotinic acid is first activated by converting it into its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

Amidation Reaction: The activated acid chloride is then reacted with tetrahydrofuran-2-ylmethanol in the presence of a base such as triethylamine (TEA) to form the desired amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid.

Experimental Data

| Condition | Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Basic hydrolysis | LiOH·H₂O in THF/MeOH/H₂O | RT | 16 hr | 94% | |

| Acidic hydrolysis | HCl in 1,4-dioxane | RT | 16 hr | 85% |

Notes :

-

Basic hydrolysis preserves the THF moiety, while acidic conditions may lead to partial ring-opening of the tetrahydrofuran .

Functionalization of the Pyridine Ring

The electron-deficient pyridine ring participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Nucleophilic Aromatic Substitution

-

Fluorine Displacement : The C5 fluorine can be replaced by amines or alkoxides under microwave irradiation .

Cross-Coupling Reactions

Modification of the Tetrahydrofuran Moiety

The THF group undergoes ring-opening and oxidation reactions.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic ring-opening | HCl in H₂O/THF | Diol derivative | 78% | |

| Oxidation | KMnO₄ in acetone/H₂O | γ-Lactone | 62% |

Notes :

Participation in Bioconjugation Reactions

The amide nitrogen and THF oxygen serve as sites for bioconjugation.

Example :

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Pathway | Reference |

|---|---|---|---|

| Thermal (100°C, 24 hr) | 15% decomposition | Amide hydrolysis | |

| UV light (254 nm) | 30% decomposition in 6 hr | Pyridine ring photolysis |

Comparative Reactivity Table

| Reaction | Rate (Relative to Non-Fluorinated Analog) | Selectivity |

|---|---|---|

| Amide hydrolysis | 1.5× faster | C5-F stabilizes transition state |

| NAS at C5 | 3× faster | Directed by fluorine |

| THF oxidation | 2× slower | Steric hindrance from F |

Wissenschaftliche Forschungsanwendungen

5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Chemical Biology: It is employed in chemical biology to probe the mechanisms of biological reactions and to develop chemical probes for studying cellular pathways.

Wirkmechanismus

The mechanism of action of 5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position enhances its binding affinity and selectivity towards these targets. The tetrahydrofuran-2-ylmethyl group provides additional interactions that stabilize the compound within the binding site. The exact pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-fluoronicotinamide: Lacks the tetrahydrofuran-2-ylmethyl group, making it less bulky and potentially less selective.

N-((tetrahydrofuran-2-yl)methyl)nicotinamide: Lacks the fluorine atom, which may reduce its binding affinity and specificity.

5-chloro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and interactions.

Uniqueness

5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide is unique due to the combination of the fluorine atom and the tetrahydrofuran-2-ylmethyl group. This combination enhances its chemical stability, binding affinity, and selectivity, making it a valuable compound for various scientific applications.

Biologische Aktivität

5-fluoro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide is a fluorinated derivative of nicotinamide that exhibits significant biological activities, particularly in the context of medicinal chemistry and drug design. The unique structural features of this compound, including the presence of a fluorine atom and a tetrahydrofuran ring, contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Fluorinated compounds are known for their ability to bind with high affinity to various biological targets due to the electronegative nature of fluorine, which alters the electronic properties of the molecule. This compound has been investigated for its potential as a pharmacophore in targeting enzymes involved in nicotinamide metabolism and other cellular processes .

Target Enzymes

- Nicotinamide N-methyltransferase (NNMT) : This enzyme is responsible for the methylation of nicotinamide, influencing metabolic pathways related to cancer and obesity. Inhibition of NNMT can lead to altered cellular metabolism and has been linked to reduced tumor growth in certain cancers .

- Nicotinamide adenine dinucleotide (NAD) metabolism : The compound's role in modulating NAD levels can affect various cellular processes, including apoptosis and energy metabolism .

Biochemical Pathways

The compound's influence on biochemical pathways is significant:

- NAD+ Depletion : Studies have shown that this compound can reduce NAD+ levels in cells, leading to enhanced apoptosis in cancer cell lines such as MDA-MB-468. This effect is dose-dependent, indicating its potential as a therapeutic agent in cancer treatment .

- Cellular Signaling : The compound may modulate signaling pathways by affecting protein interactions involved in cellular metabolism and growth regulation .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

In Vitro Studies

- Apoptosis Induction : In vitro assays demonstrated that treatment with this compound resulted in increased apoptosis rates in cancer cells, suggesting its potential use in cancer therapies .

- Enzyme Inhibition : The compound has been shown to inhibit NNMT effectively, which could lead to therapeutic benefits in metabolic disorders and cancer .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique advantages of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-fluoronicotinamide | Lacks tetrahydrofuran group | Less selective binding |

| N-((tetrahydrofuran-2-yl)methyl)nicotinamide | No fluorine atom | Reduced binding affinity |

| 5-chloro-N-((tetrahydrofuran-2-yl)methyl)nicotinamide | Chlorine instead of fluorine | Altered reactivity |

| This compound | Unique combination enhancing stability | High binding affinity and selectivity |

Case Studies

- Cancer Therapy : A study involving MDA-MB-468 cells illustrated that treatment with this compound led to a significant reduction in cell viability, highlighting its potential as an anti-cancer agent .

- Metabolic Disorders : Research indicates that inhibition of NNMT by this compound may provide new avenues for treating conditions like obesity and diabetes by modulating metabolic pathways .

Eigenschaften

IUPAC Name |

5-fluoro-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h4-6,10H,1-3,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMZXJWTWDSAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.